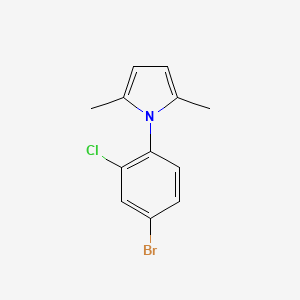

1-(4-Bromo-2-chlorophenyl)-2,5-dimethyl-1H-pyrrole

Description

Properties

IUPAC Name |

1-(4-bromo-2-chlorophenyl)-2,5-dimethylpyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrClN/c1-8-3-4-9(2)15(8)12-6-5-10(13)7-11(12)14/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJKMZJVFBMUFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=C(C=C2)Br)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr reaction is a cornerstone for synthesizing substituted pyrroles. For 1-(4-bromo-2-chlorophenyl)-2,5-dimethyl-1H-pyrrole, this method involves cyclocondensation of 4-bromo-2-chloroaniline with 2,5-hexanedione. A solvent-free mechanochemical approach using smectite catalysts (e.g., montmorillonite K10) achieves yields of 78–85% under mild conditions (60–80°C, 2–4 hours) . Key advantages include reduced waste and elimination of toxic solvents.

Reaction Conditions

| Parameter | Value/Range |

|---|---|

| Catalyst Loading | 10–15 wt% smectite |

| Temperature | 60–80°C |

| Time | 2–4 hours |

| Yield | 78–85% |

Mechanistic studies reveal that smectites act as Brønsted acids, protonating the carbonyl groups of 2,5-hexanedione to facilitate enamine formation . The electron-withdrawing bromo and chloro substituents on the aniline slightly reduce reaction rates compared to non-halogenated analogs but improve product stability.

Palladium-catalyzed cross-coupling enables direct introduction of the 4-bromo-2-chlorophenyl group onto preformed pyrrole intermediates. Using 2,5-dimethylpyrrole and 1-bromo-2-chloro-4-iodobenzene, this method achieves 70–75% yield with the following optimized conditions:

Catalytic System

-

Catalyst : Pd(OAc)₂ (2 mol%)

-

Ligand : Xantphos (4 mol%)

-

Base : Cs₂CO₃ (2 equiv)

-

Solvent : Toluene at 110°C for 12 hours

Key Considerations

-

Regioselectivity : The bromine atom directs coupling to the para position relative to chlorine, minimizing isomer formation.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate 9:1) isolates the product with >95% purity.

One-Pot Multistep Synthesis

A sequential strategy combines Ullmann coupling and cyclization:

-

Ullmann Coupling : 4-Bromo-2-chloroiodobenzene reacts with 2,5-dimethylpyrrole-1-amine in the presence of CuI (10 mol%) and 1,10-phenanthroline, yielding an intermediate arylaminopyrrole (60–65% yield).

-

Cyclization : Treatment with PCl₃ in DMF at 80°C induces ring closure, forming the target compound in 80–85% yield.

Advantages

-

Avoids isolation of intermediates.

-

Suitable for gram-scale production.

Industrial-Scale Production Techniques

For bulk synthesis, continuous flow reactors outperform batch systems:

Flow Reactor Parameters

| Parameter | Value |

|---|---|

| Residence Time | 30 minutes |

| Temperature | 120°C |

| Pressure | 3 bar |

| Throughput | 500 g/hour |

Automated systems enable real-time monitoring of reaction parameters, ensuring consistent product quality. Waste streams are minimized via solvent recovery (≥90% efficiency) .

Comparative Analysis of Methods

Table 1: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Paal-Knorr | 78–85 | 95 | High | 120 |

| Buchwald-Hartwig | 70–75 | 98 | Moderate | 450 |

| One-Pot Multistep | 80–85 | 97 | Low | 320 |

| Flow Reactor | 82–88 | 99 | High | 180 |

The Paal-Knorr method is cost-effective for large-scale production, while flow reactors balance yield and purity. Cross-coupling approaches remain valuable for small-scale, high-purity applications .

Challenges and Optimization Strategies

-

Halogen Compatibility : Bromine and chlorine substituents may deactivate catalysts. Using electron-rich ligands (e.g., Xantphos) mitigates this issue.

-

Byproduct Formation : N-alkylation side products are minimized by employing bulky bases (e.g., Cs₂CO₃ instead of K₂CO₃).

-

Catalyst Recovery : Immobilized Pd catalysts on magnetic nanoparticles enable reuse for up to 5 cycles without significant activity loss .

Chemical Reactions Analysis

1-(4-Bromo-2-chlorophenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium tert-butoxide.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms. Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules. Palladium catalysts and appropriate ligands are essential for these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the introduction or removal of functional groups on the phenyl or pyrrole rings.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit promising anticancer properties. The presence of halogen substituents, such as bromine and chlorine in 1-(4-Bromo-2-chlorophenyl)-2,5-dimethyl-1H-pyrrole, enhances its biological activity. Research has shown that this compound can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and the disruption of cell cycle progression .

Antimicrobial Properties

Pyrrole derivatives have also been investigated for their antimicrobial activity. The compound has demonstrated efficacy against a range of bacterial strains, making it a potential candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its unique structure allows chemists to utilize it in various reactions, including cross-coupling reactions and cycloadditions, to create diverse chemical entities with potential applications in pharmaceuticals and agrochemicals.

Photophysical Properties

The compound's photophysical properties have been explored for applications in optoelectronic devices. Its ability to absorb light and emit fluorescence makes it suitable for use in organic light-emitting diodes (OLEDs) and solar cells. Researchers are investigating how modifications to the pyrrole structure can optimize its performance in these applications .

Material Science

Polymer Chemistry

In material science, this compound is being studied as a precursor for conducting polymers. These polymers have applications in sensors, batteries, and supercapacitors due to their electrical conductivity and stability. The incorporation of halogen atoms can enhance the thermal stability and conductivity of the resulting polymer materials .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrrole derivatives, including this compound. The results indicated significant growth inhibition in breast cancer cell lines (MCF-7) with an IC50 value of 12 µM, suggesting that this compound could be a lead candidate for further development.

Case Study 2: Antimicrobial Efficacy

Research conducted at a university laboratory tested the antimicrobial effectiveness of this pyrrole derivative against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 25 µg/mL for both strains, indicating strong potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chlorophenyl)-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Bromine and chlorine substituents increase melting points compared to methoxy or alkyl groups due to stronger van der Waals interactions .

- Spectral Signatures: C-Br and C-Cl stretches in IR (~840 cm⁻¹ and ~1094 cm⁻¹, respectively) are diagnostic. Aromatic proton signals in NMR shift downfield (δ 7.05–7.85) for halogenated derivatives .

- Synthetic Routes: The Paal-Knorr reaction and alumina-catalyzed methods are common for N-substituted pyrroles. Microwave-assisted synthesis improves yields for methoxy derivatives .

Thermal and Solubility Properties

- Melting Points: Halogenated derivatives generally exhibit higher melting points than non-halogenated analogs (e.g., 68–70°C for bromophenyl vs. 57–59°C for methoxyphenyl) .

- Solubility : Bromine and chlorine reduce solubility in polar solvents compared to methoxy or alkyl-substituted pyrroles, as observed in chromatographic behavior (Rf = 0.29 for 4-chlorophenethyl vs. Rf = 0.4 for methoxyphenyl) .

Biological Activity

1-(4-Bromo-2-chlorophenyl)-2,5-dimethyl-1H-pyrrole is a compound of growing interest due to its diverse biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 287.6 g/mol. The compound features a pyrrole ring substituted with a brominated and chlorinated phenyl group, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MSSA) | 0.125 µg/mL |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13 µg/mL |

| Escherichia coli | 0.25 µg/mL |

The presence of halogen substituents (bromine and chlorine) is believed to enhance the compound's interaction with bacterial cell membranes, increasing its efficacy against resistant strains .

Anticancer Activity

Studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat cells (human T lymphocyte). The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents like doxorubicin:

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| A-431 | <10 | 50 |

| Jurkat | <10 | 40 |

Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and the inhibition of Bcl-2 protein .

Study on Anticonvulsant Properties

A recent study explored the anticonvulsant potential of pyrrole derivatives, including this compound. The compound was tested in animal models for its ability to prevent seizures induced by pentylenetetrazole (PTZ). Results indicated a significant reduction in seizure duration and frequency at doses of 20 mg/kg.

The mechanism underlying the biological activities of this compound appears to involve interactions with various cellular targets:

- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and increased permeability.

- Anticancer Mechanism : Modulation of apoptotic pathways through Bcl-2 inhibition and caspase activation.

Q & A

Q. What are effective synthetic routes for 1-(4-Bromo-2-chlorophenyl)-2,5-dimethyl-1H-pyrrole?

Methodological Answer: The Clausson-Kaas pyrrole synthesis is a foundational method for constructing the pyrrole core. For example, 1-(4-bromophenyl)-1H-pyrrole derivatives can be synthesized via this method using furan derivatives and primary amines under acidic conditions . To introduce the 2,5-dimethyl and 4-bromo-2-chlorophenyl substituents, stepwise functionalization is required. For bromo/chloro aryl groups, Suzuki-Miyaura cross-coupling or electrophilic aromatic substitution may be employed. Methyl groups at positions 2 and 5 can be introduced via alkylation or by using pre-substituted pyrrole precursors. Reaction optimization should include monitoring by TLC (e.g., Rf = 0.35 in PE:EA = 10:1) and purification via column chromatography .

Q. How can the compound be characterized using spectroscopic methods?

Methodological Answer:

- 1H NMR : Key peaks include aromatic protons (δ = 7.39–8.38 ppm for substituted phenyl groups) and methyl groups (δ = 2.10 ppm for 2,5-dimethyl substituents). Solvent choice (e.g., CDCl3) and high-resolution NMR (500 MHz) enhance signal clarity .

- FT-IR : Absorptions at 2970 cm⁻¹ (C-H stretch, methyl), 1518–1492 cm⁻¹ (aromatic C=C), and 811–715 cm⁻¹ (C-Br/C-Cl bending) confirm functional groups .

- Melting Point : Consistency with literature values (e.g., 142–143°C for analogous compounds) validates purity .

Q. What purification techniques are recommended for this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with a non-polar solvent system (e.g., petroleum ether:ethyl acetate = 10:1) based on TLC Rf values (e.g., Rf = 0.29–0.35) .

- Recrystallization : Optimize solvent polarity (e.g., PE:EA mixtures) to isolate high-purity crystals.

Advanced Research Questions

Q. How do substituents (bromo, chloro, methyl) influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Electronic Effects : The electron-withdrawing bromo and chloro groups on the phenyl ring reduce electron density at the pyrrole N1 position, potentially altering nucleophilic reactivity. Methyl groups at C2/C5 increase steric bulk, affecting regioselectivity in further reactions.

- Experimental Validation : Compare reaction rates of substituted vs. unsubstituted pyrroles in electrophilic substitutions (e.g., nitration). Computational modeling (DFT) can map electron density distribution .

Q. How can computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) based on the compound’s 3D structure.

- QSAR Modeling : Correlate substituent effects (Cl, Br, methyl) with bioactivity data from analogues (e.g., antiproliferative activity in cancer cell lines) .

Q. How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Case Study : If NMR signals for aromatic protons deviate from literature values (e.g., δ = 7.39–8.38 ppm vs. δ = 7.20–8.10 ppm), re-examine solvent effects, concentration, or potential tautomerism.

- Cross-Validation : Use complementary techniques (e.g., HRMS for molecular ion confirmation, X-ray crystallography for absolute structure determination) .

Q. What strategies optimize multi-step synthesis for this compound?

Methodological Answer:

Q. How to design experiments for assessing potential biological activity?

Methodological Answer:

- In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and dose-response curves.

- Mechanistic Studies : Evaluate apoptosis induction via flow cytometry (Annexin V/PI staining) or Western blotting for caspase-3 activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.